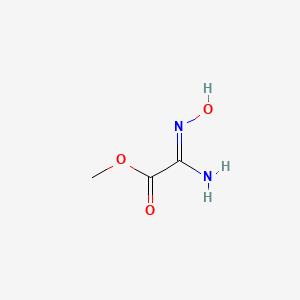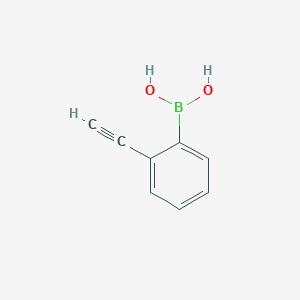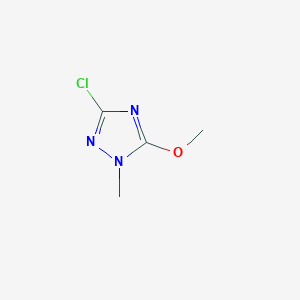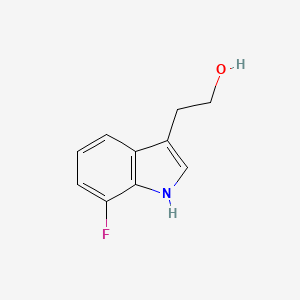
4-Chloro-3,8-dimethylquinoline
Descripción general
Descripción
4-Chloro-3,8-dimethylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has a molecular formula of C11H10ClN .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound. The quinoline core is substituted at the 4-position with a chlorine atom and at the 3 and 8 positions with methyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 191.65 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 283.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Antitumor Activity
4-Chloro-3,8-dimethylquinoline has been investigated for its potential in cancer treatment. For example, Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including 8-chloro variants, to explore their antitumor activities against murine leukemias and melanoma. They found that these compounds showed significant antitumor activity, particularly against certain leukemia strains (Lin & Loo, 1978).
Synthesis and Structural Studies
Various studies have focused on the synthesis and structural analysis of chloro-substituted quinolines. Tkachev et al. (2017) synthesized and analyzed the structure of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, revealing insights into the structural characteristics of such compounds (Tkachev et al., 2017). Similarly, Outt et al. (1998) developed a general synthesis method for 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, illustrating the utility of 4-haloquinoline intermediates (Outt et al., 1998).
Antibacterial and Antimicrobial Properties
Kayirere et al. (1998) prepared derivatives of this compound and tested them against various bacterial strains, observing promising antimicrobial activities (Kayirere et al., 1998). This suggests potential applications of these compounds in addressing bacterial infections.
Cytotoxicity Evaluation
Zhang et al. (2007) synthesized 4-aminoquinoline derivatives, including those with chloro-substituted quinolines, and evaluated their cytotoxic effects on human breast tumor cell lines. They identified specific compounds as potent against certain cancer cell lines, highlighting the potential of 4-aminoquinoline compounds in cancer therapy (Zhang et al., 2007).
Dental Plaque Inhibition
Warner et al. (1975) synthesized 4- and 5-substituted 8-hydroxyquinolines, including chloro analogs, and evaluated their antiplaque activity. They found that some of these compounds showed in vitro antiplaque activity, suggesting a possible application in dental health (Warner et al., 1975).
Other Applications
Further research has explored diverse applications, such as the development of novel chloroquine-containing compounds with potential therapeutic applications in various diseases, including cancer (Njaria et al., 2015), and the synthesis of novel compounds like 4-chloro-8-methoxyquinoline-2(1H)-one with antimicrobial properties and potential as DNA gyrase inhibitors (Murugavel et al., 2017).
Mecanismo De Acción
Target of Action
Quinoline derivatives are generally known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
4-chloro-3,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-4-3-5-9-10(12)8(2)6-13-11(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAKKYYHSVQMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39593-12-9 | |
| Record name | 4-chloro-3,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1455537.png)





![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)
![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1455552.png)


![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)


![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)